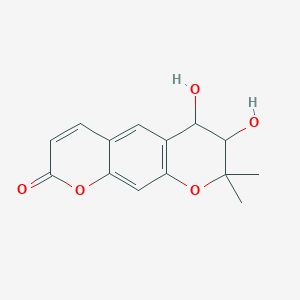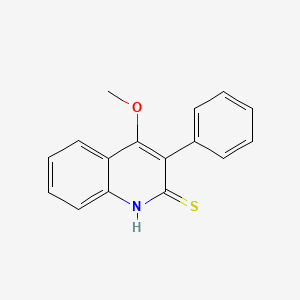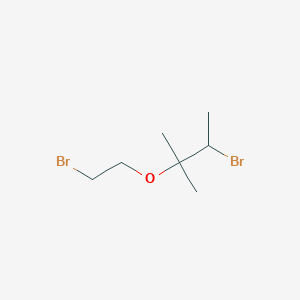![molecular formula C14H13N3O4S B14146289 4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid CAS No. 5935-21-7](/img/structure/B14146289.png)
4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid is a chemical compound with the molecular formula C15H14N2O4S. It is a useful research compound with a molecular weight of 318.35 g/mol. This compound is characterized by the presence of a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .
准备方法
The synthesis of 4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid involves several steps. One common method includes the cyclocondensation of dicarboxylic acids with substituted amines . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, leading to its observed effects .
相似化合物的比较
Similar compounds include:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound shares a similar pyrrolidine ring structure but has different substituents, leading to distinct biological activities.
Pyrrolidine-2,5-dione derivatives: These compounds also contain the pyrrolidine ring and are used in various medicinal applications.
The uniqueness of 4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid lies in its specific substituents, which confer unique chemical and biological properties.
属性
CAS 编号 |
5935-21-7 |
|---|---|
分子式 |
C14H13N3O4S |
分子量 |
319.34 g/mol |
IUPAC 名称 |
4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C14H13N3O4S/c18-11-7-10(16-6-5-15-14(16)22)12(19)17(11)9-3-1-8(2-4-9)13(20)21/h1-4,10H,5-7H2,(H,15,22)(H,20,21) |
InChI 键 |
YDUXKIUZTYZBCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
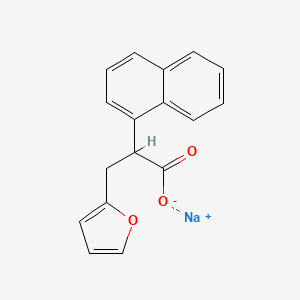
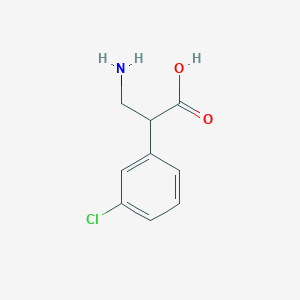
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
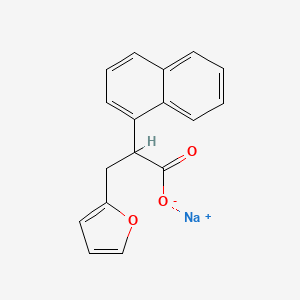
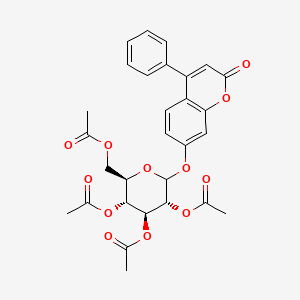

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)


